N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
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Overview
Description
“N-(3-Acetylphenyl)-N-methylacetamide” is a chemical compound with the CAS Number: 325715-13-7 . It has a molecular weight of 191.23 and a formula of C11H13NO2 .
Molecular Structure Analysis
The compound has 14 heavy atoms, 6 of which are aromatic . It has 3 rotatable bonds, 2 H-bond acceptors, and no H-bond donors . The compound’s InChI Key is FTTSEBPNAOFITJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 1.97 . It is very soluble, with a solubility of 4.29 mg/ml .Scientific Research Applications
Synthesis and Chemical Transformations
This compound is part of a broader class of chemicals that have been synthesized through various innovative methods. For example, the synthesis of similar complex molecules involves reactions like the Aza-Wittig reaction and carbodiimide-mediated ring closure, highlighting the compound's potential as a versatile intermediate in organic synthesis. Such processes are crucial for developing pharmaceuticals and materials with novel properties (Fresneda, P. M., et al., 2007).
Structural Analysis and Drug Discovery
The compound's structural features have been analyzed through various methods, including crystallography and density functional theory (DFT) studies. For instance, the azabicyclo[7.3.1]enediyne core's rigidity and its conformation have been detailed, providing insights into its stability and reactivity. Such analyses are pivotal for understanding how these compounds can be manipulated in drug design and synthesis (Lynch, V., et al., 1995).
Applications in Drug Discovery
The compound and its related analogues have shown promise in drug discovery, especially as building blocks for developing novel pharmaceuticals. Research has explored their potential in creating anticancer agents, demonstrating the versatility and significance of these molecules in therapeutic applications. For example, studies have focused on the synthesis of novel derivatives with potential anticancer properties, emphasizing the compound's role in developing new treatments (Shmeiss, N. A. M. M., et al., 2000).
Safety and Hazards
properties
IUPAC Name |
N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-14(28)15-5-2-7-18(12-15)26-24(29)20-13-17-11-16-6-3-9-27-10-4-8-19(21(16)27)22(17)30-23(20)25/h2,5,7,11-13,25H,3-4,6,8-10H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLICYKRNMWAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
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